Methyl 2-(bromomethyl)nicotinate
Overview
Description
Methyl 2-(bromomethyl)nicotinate: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid, where the methyl group is esterified, and a bromomethyl group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)nicotinate can be synthesized from methyl 2-methylnicotinate. The typical synthetic route involves the bromination of methyl 2-methylnicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride. The reaction is carried out under an inert atmosphere at 90°C for 16 hours. The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are combined, concentrated, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)nicotinate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Ethyl 2-(bromomethyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-(bromomethyl)nicotinate: Bromomethyl group is attached to the sixth position of the pyridine ring instead of the second position.
Uniqueness: Methyl 2-(bromomethyl)nicotinate is unique due to the presence of the bromomethyl group at the second position of the pyridine ring. This specific positioning enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHKHJDHYAYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710271 | |
Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-08-4 | |
Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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